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Compound of Interest

Compound Name: Chlorophyll d

Cat. No.: B1255416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of purified Chlorophyll d (Chl d), a unique pigment found in certain cyanobacteria like

Acaryochloris marina. Its ability to absorb far-red light has significant implications for our

understanding of photosynthesis and potential applications in various fields, including drug

development and bio-inspired energy systems. This document summarizes key quantitative

data, details relevant experimental protocols, and provides visual representations of

experimental workflows and conceptual relationships.

Introduction to Chlorophyll d
Chlorophyll d is a distinct form of chlorophyll that was first identified in 1943. Unlike other

chlorophylls, Chl d has a formyl group at the C3 position of the chlorin macrocycle instead of a

vinyl group. This structural modification results in a significant red shift in its absorption

spectrum, allowing organisms containing Chl d to utilize far-red light for photosynthesis,

typically in environments where visible light is scarce.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic parameters of purified Chlorophyll d in

various organic solvents. This data is crucial for the identification, quantification, and

characterization of this pigment.
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Table 1: Absorption Properties of Purified Chlorophyll d

Solvent
Soret Band (λmax,
nm)

Qy Band (λmax,
nm)

Molar Extinction
Coefficient (ε) at
Qy peak (L mol⁻¹
cm⁻¹)

100% Methanol 401, 460 697-698 63,680[1][2][3]

Diethyl ether ~460 ~690 Not reported

Acetone Not specified Not specified Not reported

1:40 Acetonitrile-

Methanol
Not specified ~720 (at 295 K) Not reported

Table 2: Fluorescence Properties of Purified Chlorophyll d

Solvent
Excitation
Wavelength (nm)

Emission Maximum
(λem, nm)

Fluorescence
Quantum Yield
(ΦF)

1:40 Acetonitrile-

Methanol
650 ~725 (at 295 K) 0.13 ± 0.02 (at 295 K)

Experimental Protocols
Detailed methodologies are essential for the reproducible purification and spectroscopic

analysis of Chlorophyll d. The following sections outline the key experimental procedures

cited in the literature.

Purification of Chlorophyll d
A common method for the isolation and purification of Chlorophyll d from cyanobacterial

cultures, such as Acaryochloris marina, is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Purification of Chlorophyll d

Cell Lysis and Pigment Extraction:
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Harvest cyanobacterial cells by centrifugation.

Extract the pigments by homogenizing the cell pellet in a suitable organic solvent, such as

100% acetone or methanol.

Centrifuge the homogenate to remove cell debris.

Collect the supernatant containing the pigment mixture.

HPLC Separation:

HPLC System: An Agilent 1200 series or a similar system equipped with a diode-array

detector is typically used.

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is

commonly employed.

Mobile Phase: A gradient of two or more solvents is used for separation. A common

solvent system is a gradient of methanol in an aqueous buffer (e.g., ammonium acetate)

and a mixture of methanol and acetone.

Detection: Monitor the elution of pigments at multiple wavelengths, typically around 440

nm (Soret band) and 697 nm (Qy band of Chl d).

Fraction Collection: Collect the fraction corresponding to the Chlorophyll d peak based

on its retention time and spectral properties.

Solvent Evaporation and Storage:

Evaporate the solvent from the collected fraction under a stream of nitrogen or using a

rotary evaporator.

Store the purified Chlorophyll d in a dark, cold, and inert environment to prevent

degradation.

Absorption Spectroscopy
Absorption spectroscopy is fundamental for identifying and quantifying Chlorophyll d.
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Protocol: UV-Visible Absorption Spectroscopy

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

Sample Preparation:

Dissolve the purified Chlorophyll d in the desired spectroscopic-grade solvent (e.g.,

100% methanol, diethyl ether).

Use a quartz cuvette with a defined path length (typically 1 cm).

Measurement:

Record the absorption spectrum over a wavelength range of at least 350 nm to 800 nm.

Use the pure solvent as a blank for baseline correction.

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Qy bands.

Quantification:

Use the Beer-Lambert law (A = εcl) to determine the concentration of Chlorophyll d,

where A is the absorbance at the Qy peak, ε is the molar extinction coefficient, c is the

concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited-state properties of Chlorophyll
d.

Protocol: Fluorescence Emission Spectroscopy

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon

lamp) and a sensitive detector (e.g., photomultiplier tube) is necessary.

Sample Preparation:

Prepare a dilute solution of purified Chlorophyll d in the chosen solvent to avoid inner

filter effects (absorbance at the excitation wavelength should be low, typically < 0.1).
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Use a fluorescence-grade quartz cuvette.

Measurement:

Set the excitation wavelength to a value where Chlorophyll d absorbs strongly (e.g., in

the Soret or Qy band).

Scan the emission spectrum over a wavelength range that covers the expected

fluorescence (e.g., 650 nm to 850 nm).

Correct the emission spectrum for the instrument's response function.

Quantum Yield Determination:

The fluorescence quantum yield (ΦF) can be determined using a relative method with a

well-characterized standard of known quantum yield (e.g., cresyl violet in methanol).

Measure the integrated fluorescence intensity and absorbance at the excitation

wavelength for both the Chlorophyll d sample and the standard.

Calculate the quantum yield using the following equation: ΦF_sample = ΦF_standard *

(I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is

the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and

n is the refractive index of the solvent.

Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for the characterization of Chlorophyll d and the logical relationships between its key

spectroscopic properties.

Caption: Experimental workflow for the purification and spectroscopic characterization of

Chlorophyll d.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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